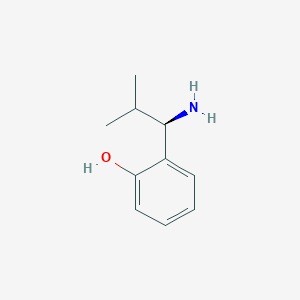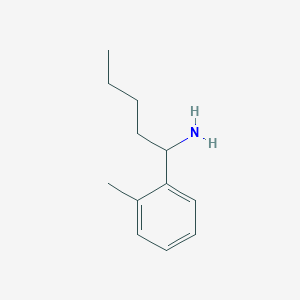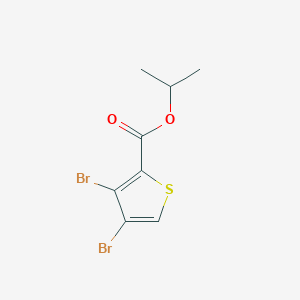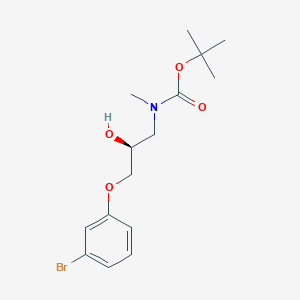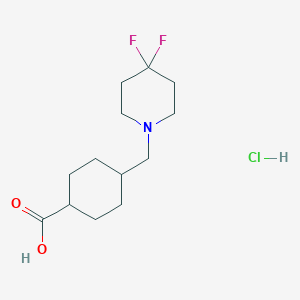
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common method involves the reductive etherification of silyl ethers with carbonyl compounds using triethylsilane as a reductive agent . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of protonic acids as catalysts and the rearrangement reaction with sodium azide to generate isocyanate, followed by hydrolysis, is a notable method . This approach is efficient and reduces environmental impact by minimizing the use of hazardous materials.
Analyse Des Réactions Chimiques
Types of Reactions: trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is used as an intermediate for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: It has been studied for its role as an antagonist in various biological pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds .
Mécanisme D'action
The mechanism of action of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H22ClF2NO2 |
|---|---|
Poids moléculaire |
297.77 g/mol |
Nom IUPAC |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H21F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h10-11H,1-9H2,(H,17,18);1H |
Clé InChI |
VWZSFDOYHMVOBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN2CCC(CC2)(F)F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
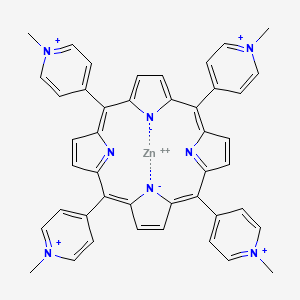

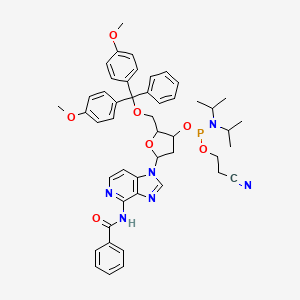
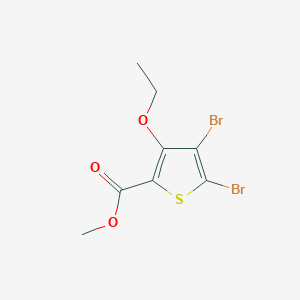
![Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
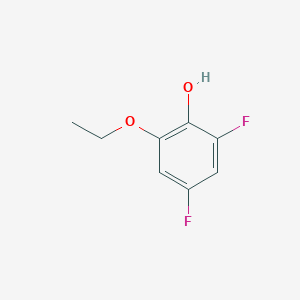
![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)
